molecular formula C14H18N2O2 B8023236 (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one

Cat. No.: B8023236
M. Wt: 246.30 g/mol
InChI Key: ONASBZCKEKLGPB-CYBMUJFWSA-N
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Description

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its oxazolidinone core, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the phenyl and piperidinyl groups further enhances its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Piperidinyl Group: The piperidinyl group can be synthesized through the hydrogenation of a pyridine derivative or by reductive amination of a suitable precursor.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. Key considerations include the choice of catalysts, reaction solvents, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products:

Scientific Research Applications

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone core can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, while the piperidinyl group may enhance binding affinity and specificity. This dual action makes it a promising candidate for antibiotic development.

Comparison with Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different substituents.

    Tedizolid: A more potent derivative of linezolid with enhanced activity against resistant bacterial strains.

    Rivaroxaban: Although structurally different, it shares the oxazolidinone core and is used as an anticoagulant.

Uniqueness: (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one stands out due to its unique combination of the phenyl and piperidinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4S)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONASBZCKEKLGPB-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1N2[C@H](COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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